molecular formula C24H26N4O3S2 B2503400 4-butoxy-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-33-3

4-butoxy-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2503400
CAS No.: 392300-33-3
M. Wt: 482.62
InChI Key: NOZREBIASXKCFP-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by a unique structure that combines quinoline, thiadiazole, and benzamide moieties. These structural components contribute to its versatility and potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving several key reactions:

  • Step 1: Synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chloride by reacting quinoline with oxalyl chloride under reflux conditions.

  • Step 2: Formation of 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazole by reacting the product from Step 1 with thiosemicarbazide in the presence of a base, such as sodium hydroxide.

  • Step 3: Coupling with 4-butoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial synthesis typically involves optimizing the reaction conditions for scale-up, including:

  • Use of larger reaction vessels with precise temperature control.

  • Employing continuous flow reactors to enhance reaction efficiency and yield.

  • Solvent recycling and waste minimization strategies to adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, such as:

  • Oxidation: Can be oxidized by agents like hydrogen peroxide to form corresponding sulfoxides or sulfones.

  • Reduction: Reducible by agents such as lithium aluminum hydride to form reduced amine derivatives.

  • Substitution: Nucleophilic substitution reactions with halogenating agents can modify the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Halogenating agents like thionyl chloride or N-bromosuccinimide (NBS).

Major Products Formed

  • Sulfoxides or sulfones from oxidation.

  • Amines from reduction.

  • Halogenated derivatives from substitution.

Scientific Research Applications

4-butoxy-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has diverse applications in:

  • Chemistry: Used as a ligand in coordination chemistry and catalysis.

  • Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

  • Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways involved in disease states.

  • Industry: Utilized in the synthesis of advanced materials and as a precursor in the manufacturing of specialized chemical products.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: Interacting with enzymes and receptors through its quinoline and benzamide moieties.

  • Pathways Involved: Modulating pathways related to cell proliferation, apoptosis, and microbial inhibition. Its thiadiazole group is known to enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(5-((2-(quinolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

  • 4-butoxy-N-(5-((2-(4,4-dimethyl-4,5-dihydroquinolin-1(4H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

  • The presence of the 3,4-dihydroquinolin-1(2H)-yl group provides unique electronic and steric properties.

  • Enhanced biological activity due to the combination of functional groups.

  • Greater versatility in chemical synthesis due to its ability to undergo various reactions.

Properties

IUPAC Name

4-butoxy-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-2-3-15-31-19-12-10-18(11-13-19)22(30)25-23-26-27-24(33-23)32-16-21(29)28-14-6-8-17-7-4-5-9-20(17)28/h4-5,7,9-13H,2-3,6,8,14-16H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZREBIASXKCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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